MK8722

Overview

Description

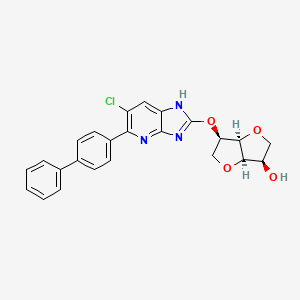

MK8722 is a systemic pan-AMP-activated protein kinase (AMPK) activator that directly targets all 12 mammalian AMPK complexes. Structurally, it is a small molecule (C₂₄H₂₀ClN₃O₄; molecular weight 449.89) that binds to a non-canonical allosteric site between the AMPKα and β subunits, bypassing the AMP-sensing mechanism regulated by ULK1 . This unique mechanism enables this compound to activate AMPK independently of cellular energy status, making it particularly effective in pathological conditions with impaired AMP sensing, such as chronic kidney disease (CKD) .

In preclinical studies, this compound has demonstrated:

- Anti-cancer effects: Dose-dependent inhibition of proliferation, migration, and invasion in pancreatic cancer cells (PANC-1 and Patu8988) via modulation of AL162151, IER2, REPIN1, and KRT80 .

- Renoprotective activity: Reduced fibrosis markers (Col1a, Col3a, Acta2), improved serum creatinine levels, and preserved renal function in 5/6 nephrectomy-induced CKD mice .

- Metabolic benefits: Enhanced glucose uptake in skeletal muscle and sustained glycemic control in diabetic db/db mice without significant weight gain .

- Cardiac effects: Mixed outcomes, including improved contractility in human cardiac organoids at 10 μM but cardiac hypertrophy in rhesus monkeys after chronic administration .

Preparation Methods

Synthetic Route and Medicinal Chemistry Strategy

The synthesis of MK8722 was achieved via a multi-step route designed to address challenges related to plasma protein binding, liver sequestration, and β2-subtype AMPK activation . The medicinal chemistry approach focused on replacing a carboxylic acid moiety with polar heterocycles and sugar-based analogs to improve physicochemical properties while maintaining potency.

Core Synthesis Pathway

The synthesis begins with 5-chloro-3-nitropyridin-2-amine as the starting material (Scheme 1) :

-

Halogenation : Introduction of a chlorine atom at the 6-position of the pyridine ring.

-

Nitro Group Reduction : Catalytic hydrogenation reduces the nitro group to an amine.

-

Cyclization with Thiophosgene : Forms the aza-benzimidazole core.

-

Methylation : Addition of a methyl group to the sulfhydryl moiety.

-

Oxidation : Conversion of the sulfide to a sulfoxide.

-

Palladium-Catalyzed Coupling : Biphenylboronic acid is coupled to introduce the lipophilic tail.

-

SEM Protection : Protection of reactive sites with a trimethylsilyl ethoxymethyl (SEM) group.

-

Sugar Moiety Substitution : Installation of the polar tetrahydropyran-based substituent.

-

Final Deprotection : Removal of the SEM group to yield this compound .

This route emphasizes modularity, enabling rapid exploration of structural analogs. The replacement of the acid group with a sugar moiety (step 8) was critical for reducing plasma protein binding (from ~99.4% to ~0.6% free fraction in human serum) and minimizing liver uptake .

Acid-Replacement Strategy and Intermediate Optimization

Early analogs, such as compound 3 , exhibited high plasma protein binding (>99%) due to a carboxylic acid group. To address this, the acid was replaced with alcohols, ethers, and heterocycles :

Key Intermediates and Physicochemical Properties

| Compound | cLogP | Plasma Protein Binding (% Free) | AMPK β1 EC₅₀ (nM) | AMPK β2 EC₅₀ (nM) |

|---|---|---|---|---|

| 3 | 7.3 | <0.1% | 15 | 120 |

| 4a | 5.8 | 1.0% | 18 | 150 |

| 4b | 4.3 | 5.4% | 22 | 180 |

| This compound | 3.1 | 0.6% | 1–6 | 15–63 |

Formulation and In Vivo Preparation

This compound requires specialized formulation for preclinical studies due to its moderate solubility. GlpBio’s protocol outlines the following steps :

Stock Solution Preparation

| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|

| 1 | 2.22 | 0.22 |

| 5 | 11.11 | 1.11 |

| 10 | 22.23 | 2.22 |

The molecular weight of this compound is 449.51 g/mol .

In Vivo Administration (Mouse Studies)

-

Dose Volume : 10 mL/kg body weight.

-

Preparation :

This formulation ensures stable plasma exposure (18–59 μM in mice) and target engagement in liver and muscle .

Analytical Characterization

Purity and Stability

Pharmacokinetic Profile (Rodent)

| Parameter | Value |

|---|---|

| Plasma Half-life | 4.2 hours |

| Oral Bioavailability | 85% |

| Clearance | 12 mL/min/kg |

| Volume of Distribution | 2.1 L/kg |

Data derived from studies in eDIO mice and db/db models .

Critical Reaction Conditions and Yield Optimization

Chemical Reactions Analysis

MK-8722 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: MK-8722 can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tin chloride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Metabolic Regulation

MK8722 has demonstrated significant effects on glucose homeostasis. In rodent models, it was shown to improve insulin-independent glucose uptake and glycogen synthesis, leading to enhanced glycemic control without inducing hypoglycemia .

Key Findings:

- Glucose Homeostasis : this compound administration resulted in marked reductions in fasting blood glucose levels and improved glucose tolerance during oral glucose tolerance tests (OGTT) in diabetic models .

- Cardiac Effects : While beneficial for metabolic control, this compound also induced cardiac hypertrophy and increased cardiac glycogen storage .

Cancer Therapy

Recent studies have investigated this compound's potential as a therapeutic agent for epithelial ovarian cancer (EOC). The compound was found to inhibit malignant behaviors of EOC cells through modulation of lipid metabolism and autophagy processes.

Mechanisms of Action:

- Autophagy Modulation : this compound activates early-stage autophagy while inhibiting late-stage autophagy by targeting fatty acid synthase (FASN). This dual action leads to the accumulation of lipid droplets and affects mitochondrial function .

- In Vitro Efficacy : In cell line studies, this compound reduced cell viability and migration in EOC cells, indicating its potential as an anti-cancer agent .

Autophagy Induction

The compound's ability to influence autophagic processes is particularly noteworthy. By activating upstream signaling pathways (PI3K/AKT/mTOR) and inhibiting downstream events, this compound presents a novel strategy for manipulating autophagy in various diseases.

Research Insights:

- FASN Interaction : The inhibition of FASN interaction with SNARE complexes was identified as a mechanism through which this compound suppresses late-stage autophagy .

- Xenograft Models : The antitumor effects observed in xenograft mouse models further validate the potential application of this compound in clinical settings for cancer treatment .

Data Tables

| Application Area | Key Findings | Model Used |

|---|---|---|

| Metabolic Regulation | Improved glucose uptake and glycogen synthesis | Rodent models |

| Cancer Therapy | Inhibited EOC cell viability and migration | Cell lines & xenografts |

| Autophagy Induction | Activated early autophagy; inhibited late autophagy | In vitro studies |

Case Study 1: Glucose Homeostasis Improvement

In a study involving eDIO mice, this compound was administered at varying doses, leading to significant reductions in fasting glucose levels. The compound's effectiveness was confirmed through plasma exposure assessments and measurement of liver pACC/ACC ratios, indicating robust AMPK activation across tissues .

Case Study 2: Epithelial Ovarian Cancer

A comprehensive study on EOC cells revealed that this compound effectively suppressed cell growth by modulating lipid metabolism pathways. The results indicated that targeting FASN could serve as a therapeutic strategy against EOC, showcasing the compound's potential beyond metabolic applications .

Mechanism of Action

MK-8722 exerts its effects by directly activating AMPK, a serine/threonine protein kinase that acts as a metabolic fuel sensor. Activation of AMPK leads to the phosphorylation of downstream target proteins involved in carbohydrate and lipid metabolism. This results in increased glucose uptake and glycogen synthesis in skeletal muscle, improving glycemia without causing hypoglycemia. The activation of AMPK by MK-8722 is both allosteric and phosphorylation-dependent, involving changes in intracellular adenylate charge and calcium levels .

Comparison with Similar Compounds

AMPK activators are categorized into direct (bind AMPK) and indirect (modulate upstream pathways) agents. Below is a detailed comparison of MK8722 with key analogues:

Direct AMPK Activators

A-769662

MK-3903 (Kallyope Inc.)

- Mechanism : Gut-restricted AMPK activator derived from this compound structural optimization .

- Advantages :

- Applications : Targeted intestinal AMPK activation for metabolic disorders.

Indirect AMPK Activators

Metformin

- Mechanism : Inhibits mitochondrial complex I, increasing AMP:ATP ratio .

- Comparison: Slower onset and weaker AMPK activation than this compound . No reported cardiac hypertrophy but associated with gastrointestinal side effects .

Narciclasine

- Mechanism: Unclear; indirectly activates AMPK via unknown pathways .

- Efficacy : Superior to this compound in alleviating mechanical hypersensitivity in paclitaxel-induced neuropathic pain models .

Data Tables

Table 1: Potency and Selectivity of AMPK Activators

| Compound | EC₅₀ (nM) | AMPK Complex Specificity | Key Applications |

|---|---|---|---|

| This compound | 4.7 | Pan-AMPK | Cancer, CKD, diabetes |

| A-769662 | 800 | β1-containing complexes | Metabolic studies |

| MK-3903 | 0.2 | Pan-AMPK (gut-restricted) | Metabolic disorders |

| Metformin | N/A | Indirect activation | Diabetes |

Table 2: In Vivo Efficacy in Disease Models

Key Findings and Limitations

Biological Activity

MK8722, a small-molecule compound identified as a potent activator of AMP-activated protein kinase (AMPK), has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for clinical use.

- Chemical Formula : C24H20ClN3O4

- Molecular Weight : 445.88 g/mol

- Purity : > 99.37%

This compound is characterized by its ability to activate all twelve mammalian AMPK complexes, making it a versatile tool for studying AMPK-related pathways in various biological contexts .

AMPK Activation

AMPK serves as a critical regulator of energy homeostasis, responding to cellular stress and nutrient availability. This compound activates AMPK through an allosteric mechanism, enhancing its activity in multiple tissues, including skeletal muscle and liver. This activation promotes glucose uptake and lipid metabolism, which are crucial for managing conditions like obesity and type 2 diabetes .

Autophagy Modulation

Recent studies have demonstrated that this compound influences autophagy in cancer cells, particularly in epithelial ovarian cancer (EOC). The compound initiates early-stage autophagy while inhibiting late-stage processes via modulation of fatty acid synthase (FASN) expression. This dual action suggests that this compound may serve as a potential therapeutic agent by inducing cell death in malignant cells while simultaneously affecting lipid metabolism .

In Vitro Studies

In vitro experiments have shown that this compound effectively inhibits the proliferation and migration of EOC cells. Notably, it reduces FASN levels, leading to lipid droplet accumulation and subsequent cell death. These findings were corroborated by transmission electron microscopy, which revealed autophagosome-affected mitochondria in treated cells .

In Vivo Studies

In vivo studies using xenograft mouse models further validated the antitumor effects of this compound. The compound demonstrated significant tumor growth inhibition, reinforcing its potential as an autophagy/mitophagy inhibitor . Additionally, this compound improved glucose homeostasis in rodent models without causing hypoglycemia, indicating its safety profile .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Inhibition of EOC cell proliferation; modulation of FASN; induction of early autophagy. |

| In Vivo | Tumor growth inhibition in xenograft models; improvement in glucose metabolism without hypoglycemia. |

| Mechanism | Activation of AMPK; dual regulation of autophagy; lipid metabolism modulation. |

Epithelial Ovarian Cancer (EOC)

A study focused on this compound's effects on EOC cells revealed that it not only inhibited cell viability but also altered lipid metabolism pathways critical for cancer progression. By targeting FASN and modulating autophagic processes, this compound presents a novel approach to treating EOC .

Metabolic Disorders

Research involving diabetic rodent models demonstrated that this compound significantly lowered fasting blood glucose levels and improved insulin sensitivity. These results suggest that this compound could be beneficial for managing metabolic disorders such as type 2 diabetes .

Properties

IUPAC Name |

(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMNBTZLYOOAGA-UGESXGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394371-71-1 | |

| Record name | MK-8722 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.